N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a benzofuran-derived benzamide compound with the molecular formula C₂₄H₁₈ClNO₃ and an average molecular mass of 403.862 g/mol (monoisotopic mass: 403.097521 g/mol). Its ChemSpider ID is 18416933, and it is structurally characterized by a benzofuran core substituted with a 4-chlorobenzoyl group at the 2-position, a methyl group at the 3-position, and a benzamide moiety at the 5-position .
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-14-19-13-18(25-23(27)16-5-3-2-4-6-16)11-12-20(19)28-22(14)21(26)15-7-9-17(24)10-8-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWHSQUFZONZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the benzamide moiety is attached via an amidation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that compounds similar to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide exhibit significant antimicrobial properties. A study highlighted the synthesis of related benzofuran derivatives which were screened for their in vitro antimicrobial activity against various bacterial and fungal strains. The results showed that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .
1.2 Anticancer Potential
Benzofuran derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The compound's structural features suggest potential interactions with biological targets involved in cancer progression. In vitro studies have demonstrated that specific analogs can inhibit cell growth in cervical cancer (HeLa) and other cancer cell lines, indicating a promising avenue for anticancer drug development .
Pharmacological Applications
2.1 Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against DNA topoisomerases, which are critical for DNA replication and transcription. In silico molecular docking studies have supported these findings, suggesting that the compound can effectively bind to the active sites of these enzymes, potentially leading to further investigations into its use as a therapeutic agent .
2.2 Anti-inflammatory Properties
There is emerging evidence that benzofuran derivatives possess anti-inflammatory activities. Compounds with similar structures have been reported to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of benzofuran derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tailor the electronic properties through structural modifications allows for enhanced performance in these applications .
3.2 Polymer Chemistry
this compound can also serve as a building block in polymer chemistry, contributing to the development of new materials with desired thermal and mechanical properties. Its incorporation into polymer matrices may enhance the material's functionality and stability .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated significant activity against Staphylococcus aureus and Escherichia coli | Potential use in developing new antimicrobial agents |
| Cytotoxicity Assessment | Showed inhibition of HeLa cell line growth | Implications for anticancer drug development |
| Molecular Docking Studies | Identified binding affinity to DNA topoisomerase enzymes | Potential therapeutic application in cancer treatment |
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzofuran-Benzamide Derivatives
2-Chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (F267-0214)
- Molecular Formula: C₂₃H₁₅Cl₂NO₃
- Molecular Weight : 424.28 g/mol
- Key Differences : The benzamide group at the 5-position is substituted with a 2-chloro atom instead of a hydrogen. This modification increases molecular weight by ~20.4 g/mol compared to the parent compound and may enhance lipophilicity or alter binding affinity in biological systems .
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (F265-0107)
- Molecular Formula: C₂₃H₁₆ClNO₃
- Molecular Weight : 389.84 g/mol
- Key Differences: The benzamide group is shifted to the 6-position of the benzofuran core.
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (CAS 923216-66-4)
- Molecular Formula: C₂₂H₁₆ClNO₄ (estimated)
- Key Differences : The benzamide moiety is replaced with a furan-2-carboxamide group. This substitution introduces a heterocyclic ring, which may reduce steric hindrance and modify electronic properties, influencing metabolic stability or receptor selectivity .
Non-Benzofuran Benzamide Analog: Rip-B
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Molecular Formula: C₁₇H₁₉NO₃
- Molecular Weight : 285.34 g/mol
- Key Differences : Rip-B lacks the benzofuran core and instead features a 3,4-dimethoxyphenethylamine backbone. It was synthesized in 80% yield via a reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, with a melting point of 90°C . While structurally distinct, Rip-B shares the benzamide functional group, highlighting the diversity of pharmacophores in benzamide-based compounds.
Structural and Physicochemical Comparison Table
Implications of Structural Variations
- Positional Isomerism: Shifting the benzamide group from the 5- to 6-position (F265-0107 vs.
- Heterocyclic Replacements : The furan-2-carboxamide analog (CAS 923216-66-4) introduces a smaller, more polar heterocycle, which could improve aqueous solubility but reduce metabolic stability .
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core with a 4-chlorobenzoyl substituent. Its molecular formula is C₁₈H₁₅ClN₂O₂, and it has a molecular weight of approximately 393.83 g/mol. The presence of the chlorobenzoyl group is believed to enhance its binding affinity to specific biological targets, potentially influencing its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : The benzofuran structure can be synthesized through cyclization reactions under acidic or basic conditions.
- Introduction of the Benzoyl Group : This can be achieved via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
- Methylation : Methyl groups are introduced using methyl iodide or dimethyl sulfate in the presence of a base.
- Final Coupling : The final product is formed by coupling the benzofuran derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor for certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.
Anticancer Potential
Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzofuran derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. It may specifically target cholinesterase enzymes, which are involved in neurotransmission processes. Inhibitors of these enzymes can lead to increased levels of acetylcholine, impacting neurological functions and presenting therapeutic applications in neurodegenerative diseases .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits notable inhibitory activity against specific kinases involved in cancer progression. These findings suggest that further exploration could lead to its development as an anticancer agent.
- Cholinesterase Activity : A study assessing cholinesterase inhibition found that compounds structurally related to this compound showed moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating conditions like Alzheimer's disease .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
